molecular formula C15H18N2O B499673 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol

Katalognummer: B499673
Molekulargewicht: 242.32g/mol
InChI-Schlüssel: KFRCHOMNEXGBGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is an organic compound with the molecular formula C15H18N2O It is a chiral molecule that contains a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety

Eigenschaften

Molekularformel

C15H18N2O

Molekulargewicht

242.32g/mol

IUPAC-Name

1-phenyl-2-(pyridin-2-ylmethylamino)propan-1-ol

InChI

InChI=1S/C15H18N2O/c1-12(15(18)13-7-3-2-4-8-13)17-11-14-9-5-6-10-16-14/h2-10,12,15,17-18H,11H2,1H3

InChI-Schlüssel

KFRCHOMNEXGBGX-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-phenyl-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and amine being mixed in a suitable solvent like methanol, followed by the gradual addition of the reducing agent .

Industrial Production Methods

Industrial production of 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-2-amino-1-propanol
  • 2-Pyridinecarboxaldehyde
  • 1-Phenyl-2-[(2-pyridinylmethyl)amino]-1-butanol

Uniqueness

1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is unique due to its combination of a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.